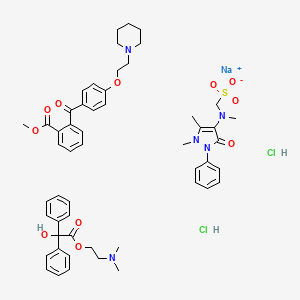

Litalgin

Description

Properties

CAS No. |

80186-93-2 |

|---|---|

Molecular Formula |

C53H64Cl2N5NaO11S |

Molecular Weight |

1073.1 g/mol |

IUPAC Name |

sodium;2-(dimethylamino)ethyl 2-hydroxy-2,2-diphenylacetate;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate;dihydrochloride |

InChI |

InChI=1S/C22H25NO4.C18H21NO3.C13H17N3O4S.2ClH.Na/c1-26-22(25)20-8-4-3-7-19(20)21(24)17-9-11-18(12-10-17)27-16-15-23-13-5-2-6-14-23;1-19(2)13-14-22-17(20)18(21,15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;;/h3-4,7-12H,2,5-6,13-16H2,1H3;3-12,21H,13-14H2,1-2H3;4-8H,9H2,1-3H3,(H,18,19,20);2*1H;/q;;;;;+1/p-1 |

InChI Key |

PHGXEEJLYUGZLR-UHFFFAOYSA-M |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3.[Na+].Cl.Cl |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3.[Na+].Cl.Cl |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3.[Na+].Cl.Cl |

Appearance |

Solid powder |

Other CAS No. |

80186-93-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Litalgin; |

Origin of Product |

United States |

Foundational & Exploratory

The Spasmolytic Action of Litalgin: A Multi-pronged Approach to Smooth Muscle Relaxation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Litalgin, a combination analgesic and spasmolytic agent, exerts its therapeutic effect on smooth muscle through the synergistic action of its three active components: metamizole, pitofenone, and fenpiverinium. This guide provides a detailed examination of the individual and combined mechanisms of action of these compounds, supported by available quantitative data and experimental methodologies.

Core Components and Their Primary Mechanisms

This compound's efficacy stems from a multi-target approach to inducing smooth muscle relaxation and alleviating pain. Each of its components contributes a distinct, yet complementary, mechanism of action.[1][2]

-

Metamizole: A non-opioid analgesic with potent spasmolytic properties. Its mechanism is complex, involving central and peripheral actions.[3][4]

-

Pitofenone: A direct-acting musculotropic spasmolytic with papaverine-like effects, supplemented by a mild anticholinergic action.[2]

-

Fenpiverinium: A quaternary ammonium compound with a primary role as a neurotropic spasmolytic through its anticholinergic (antimuscarinic) properties.

The combination of these three agents is designed to provide a synergistic effect, where metamizole enhances the spasmolytic actions of pitofenone and fenpiverinium.[5]

Detailed Mechanism of Action of Individual Components

Metamizole

The spasmolytic effect of metamizole is attributed to its ability to inhibit the release of intracellular calcium (Ca2+) by reducing the synthesis of inositol phosphate.[4][6] This action is independent of its well-documented analgesic and antipyretic effects, which are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-3 in the central nervous system, and interactions with the endocannabinoid and opioidergic systems.[3][4][7][8]

Recent studies suggest that metamizole may also induce relaxation of smooth muscle by activating ATP-sensitive potassium (KATP) channels, leading to hyperpolarization of the cell membrane and subsequent closure of voltage-gated Ca2+ channels.[9]

Pitofenone

Pitofenone exhibits a dual mechanism of action on smooth muscle:

-

Musculotropic (Papaverine-like) Action: Pitofenone directly relaxes smooth muscle cells, independent of their innervation.[2] This effect is analogous to that of papaverine and is believed to be mediated by the non-selective inhibition of phosphodiesterase (PDE) enzymes.[10][11][12][13] Inhibition of PDEs leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[11][13] Increased levels of these cyclic nucleotides activate protein kinases (PKA and PKG), which in turn phosphorylate various target proteins that promote a decrease in intracellular Ca2+ concentration and dephosphorylation of the myosin light chain, resulting in smooth muscle relaxation.[11][14]

-

Anticholinergic Action: Pitofenone also possesses a mild anticholinergic (antimuscarinic) effect, contributing to its overall spasmolytic activity.[2]

Fenpiverinium

Fenpiverinium is a potent anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors, with a likely preference for the M3 subtype, which is predominantly responsible for smooth muscle contraction.[15][16][17][18] By blocking the binding of acetylcholine to these Gq protein-coupled receptors, fenpiverinium inhibits the subsequent signaling cascade that leads to the production of inositol trisphosphate (IP3), release of Ca2+ from the sarcoplasmic reticulum, and ultimately, smooth muscle contraction.[15][16][17][19]

Synergistic Action

The combination of metamizole, pitofenone, and fenpiverinium in this compound is intended to produce a synergistic spasmolytic effect.[1][5] Metamizole's analgesic properties help to alleviate the pain associated with smooth muscle spasms, while its own spasmolytic action complements the direct musculotropic and neurotropic effects of pitofenone and fenpiverinium, respectively. This multi-pronged attack on the mechanisms of smooth muscle contraction is believed to result in a more potent and comprehensive therapeutic outcome than could be achieved with any single agent alone.[5] However, detailed in-vitro or in-vivo studies quantifying the synergistic interaction between these three specific components on smooth muscle preparations are not widely available in the current literature.

Quantitative Data

While extensive quantitative data for the specific components of this compound in relation to their spasmolytic effects are limited in publicly available literature, the following table summarizes relevant findings for metamizole's anti-inflammatory action and a related study on pitofenone and fenpiverinium in combination with diclofenac.

| Component | Parameter | Value | Cell/Tissue Type | Reference |

| Metamizole | IC50 (COX-1) | 486 ± 56 µg/ml | Human Platelets (intact cells) | [20] |

| IC50 (COX-1) | 1730 ± 150 µg/ml | Bovine Aortic Endothelial Cells (intact cells) | [20] | |

| IC50 (COX-2) | 12 ± 1.8 µg/ml | Murine Macrophages (LPS-activated, intact cells) | [20] | |

| IC50 (COX-2) | 21 ± 2.9 µg/ml | Primary Human Leukocytes (LPS-activated, intact cells) | [20] | |

| Pitofenone | Concentration for antispasmodic activity | 2.5 x 10⁻⁶ mol/L | Guinea pig ileum (in combination with diclofenac) | [21] |

| Fenpiverinium | Concentration for antispasmodic activity | 2.3 x 10⁻⁸ mol/L | Rat colon (in combination with diclofenac) | [22] |

Experimental Protocols

Isolated Organ Bath for Smooth Muscle Contractility

This ex vivo technique is fundamental for assessing the spasmolytic activity of compounds on smooth muscle tissues.[20][23][24][25][26]

Objective: To measure the isometric contraction and relaxation of isolated smooth muscle strips in response to contractile agonists and the test compounds (metamizole, pitofenone, fenpiverinium).

Methodology:

-

Tissue Preparation: Smooth muscle tissue (e.g., guinea pig ileum, rat colon, or human umbilical vein) is dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[20][27] The tissue is then cut into strips of appropriate size.

-

Mounting: The tissue strips are mounted in a temperature-controlled (37°C) organ bath containing the physiological salt solution, continuously bubbled with carbogen (95% O2, 5% CO2). One end of the strip is fixed, and the other is connected to an isometric force transducer.[20]

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washing.[23]

-

Viability Test: The viability and contractility of the tissue are confirmed by inducing a contraction with a standard agent, such as potassium chloride (KCl) or a receptor agonist (e.g., acetylcholine).[20]

-

Experimental Procedure:

-

A stable contraction is induced using an agonist (e.g., acetylcholine).

-

Cumulative concentrations of the test compound (e.g., pitofenone, fenpiverinium) are added to the bath to generate a concentration-response curve for relaxation.

-

To assess antagonistic activity, the tissue is pre-incubated with the antagonist (e.g., fenpiverinium) before adding the contractile agonist. The shift in the agonist's concentration-response curve is used to determine parameters like pA2 or Ki.

-

-

Data Acquisition and Analysis: The isometric tension is recorded continuously. The relaxation is expressed as a percentage of the pre-induced contraction. Concentration-response curves are plotted, and parameters like EC50 or IC50 are calculated.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This in vitro assay is used to determine the binding affinity (Ki) of a compound (e.g., fenpiverinium) to specific receptor subtypes.[28][29][30][31][32]

Objective: To quantify the affinity of fenpiverinium for muscarinic M3 receptors.

Methodology:

-

Receptor Source Preparation: Membranes from cells or tissues expressing the target receptor (e.g., CHO-K1 cells transfected with human M3 receptors, or smooth muscle tissue homogenates) are prepared.[27][28]

-

Competition Binding Assay:

-

A constant concentration of a radiolabeled ligand that binds to the target receptor (e.g., [3H]N-methylscopolamine for muscarinic receptors) is incubated with the receptor preparation.[31]

-

Increasing concentrations of the unlabeled test compound (fenpiverinium) are added to compete with the radioligand for binding to the receptor.

-

-

Incubation: The mixture is incubated at a specific temperature for a time sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter (representing the bound ligand) is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[33]

Intracellular Calcium Imaging

This technique allows for the real-time measurement of changes in intracellular Ca2+ concentration in response to stimuli.[34][35][36][37][38]

Objective: To investigate the effect of metamizole on intracellular Ca2+ mobilization in smooth muscle cells.

Methodology:

-

Cell Preparation and Dye Loading: Isolated smooth muscle cells are cultured on coverslips and loaded with a Ca2+-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Cal520/AM).[34][37]

-

Imaging Setup: The coverslip with the loaded cells is placed in a perfusion chamber on the stage of a fluorescence microscope equipped with a light source for excitation, appropriate filters, and a sensitive camera for detection.[34]

-

Experimental Procedure:

-

A baseline fluorescence signal is recorded from the cells in a physiological buffer.

-

The cells are stimulated with a contractile agonist (e.g., acetylcholine or histamine) to induce an increase in intracellular Ca2+.

-

The effect of the test compound (metamizole) on both the baseline Ca2+ level and the agonist-induced Ca2+ transient is assessed by adding it to the perfusion buffer.

-

-

Data Acquisition and Analysis: The fluorescence intensity is recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emitted at two different excitation wavelengths is calculated to determine the intracellular Ca2+ concentration. The changes in Ca2+ levels are then analyzed to understand the inhibitory effect of the test compound on Ca2+ signaling.[38]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Metamizole's Spasmolytic Pathway.

Caption: Pitofenone's Musculotropic Pathway.

Caption: Fenpiverinium's Anticholinergic Pathway.

Caption: Isolated Organ Bath Experimental Workflow.

References

- 1. pillintrip.com [pillintrip.com]

- 2. shopmybuy.com [shopmybuy.com]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RU2183116C1 - Pharmaceutical composition showing analgetic, anti-inflammatory, antipyretic and spasmolytic effect - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Metamizol, a non-opioid analgesic, acts via endocannabinoids in the PAG-RVM axis during inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The analgesic effect of dipyrone in peripheral tissue involves two different mechanisms: neuronal K(ATP) channel opening and CB(1) receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 17. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]

- 21. Modulatory effect of diclofenac on antispasmodic effect of pitofenone in cholinergic spasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pitofenone | 6 Publications | 36 Citations | Top Authors | Related Topics [scispace.com]

- 23. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Isolated organ/tissue test – organ bath [panlab.com]

- 26. researchgate.net [researchgate.net]

- 27. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. experts.umn.edu [experts.umn.edu]

- 30. researchgate.net [researchgate.net]

- 31. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Receptor-Ligand Binding Assays [labome.com]

- 33. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]

- 35. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 36. Regulation of Smooth Muscle Cell Proliferation by Mitochondrial Ca2+ in Type 2 Diabetes [mdpi.com]

- 37. Measurement of agonist-induced Ca2+ signals in human airway smooth muscle cells using excitation scan-based hyperspectral imaging and image analysis approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Effects of activation on distribution of Ca2+ in single arterial smooth muscle cells. Determination with fura-2 digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Molecular Pharmacology of Metamizole Sodium

<-4> <5> <6> <7> <8> <9> <10> <11> <12> <13> <14> <15> <16> <17> <18> <19> <20> <21> <22> <23> <24> <25> <26> <27> <28> <29> <30> <31> <32> <33> <34> <35> <36> <37> <38> <39> <40> <41> <42> <43> <44> <45> <46> <47> <48> <49> <50> <51> <52> <53> <54> <55> <56> <57> <58> <59> <60> <61> <62> <63> <64> <65> <66> <67> <68> <69> <70> <71> <72> <73> <74> <75> <76> <77> <78> <79> <80> <81> <82> <83> <84> <85> <86> <87> <88> <89> <90> <91> <92> <93> <94> <95> <96> <97> <98> <99> <100> <101> <102> <103> <104> <105> <106> <107> <108> <109> <110> <111> <112> <113> <114> <115> <116> <117> <118> <119> <120> <121> <122> <123> <124> <125> <126> <127> <128> <129> <130> <131> <132> <133> <134> <135> <136> <137> <138> <139> <140> <141> <142> <143> <144> <145> <146> <147> <148> <149> <150> <151> <152> <153> <154> <155> <156> <157> <158> <159> <160> <161> <162> <163> <164> <165> <166> <167> <168> <169> <170> <171> <172> <173> <174> <175> <176> <177> <178> <179> <180> <181> <182> <183> <184> <185> <186> <187> <188> <189> <190> <191> <192> <193> <194> <195> <196> <197> <198> <199> <200> <201> <202> <203> <204> <205> <206> <207> <208> <209> <210> <211> <212> <213> <214> <215> <216> <217> <218> <219> <220> <221> <222> <223> <224> <225> <226> <227> <228> <229> <230> <231> <232> <233> <234> <235> <236> <237> <238> <239> <240> <241> <242> <243> <244> <245> <246> <247> <248> <249> <250> <251> <252> <253> <254> <255> <256> <257> <258> <259> <260> <261> <262> <263> <264> <265> <266> <267> <268> <269> <270> <271> <272> <273> <274> <275> <276> <277> <278> <279> <280> <281> <282> <283> <284> <285> <286> <287> <288> <289> <290> <291> <292> <293> <294> <295> <296> <297> <298> <299> <300> <301> <302> <303> <304> <305> <306> <307> <308> <309> <310> <311> <312> <313> <314> <315> <316> <317> <318> <319> <320> <321> <322> <323> <324> <325> <326> <327> <328> <329> <330> <331> <332> <333> <334> <335> <336> <337> <338> <339> <340> <341> <342> <343> <344> <345> <346> <347> <348> <349> <350> <351> <352> <353> <354> <355> <356> <357> <358> <359> <360> <361> <362> <363> <364> <365> <366> <367> <368> <369> <370> <371> <372> <373> <374> <375> <376> <377> <378> <379> <380> <381> <382> <383> <384> <385> <386> <387> <388> <389> <390> <391> <392> <393> <394> <395> <396> <397> <398> <399> <400> <401> <402> <403> <404> <405> <406> <407> <408> <409> <410> <411> <412> <413> <414> <415> <416> <417> <418> <419> <420> <421> <422> <423> <424> <425> <426> <427> <428> <429> <430> <431> <432> <433> <434> <435> <436> <437> <438> <439> <440> <441> <442> <443> <444> <445> <446> <447> <448> <449> <450> <451> <452> <453> <454> <455> <456> <457> <458> <459> <460> <461> <462> <463> <464> <465> <466> <467> <468> <469> <470> <471> <472> <473> <474> <475> <476> <477> <478> <479> <480> <481> <482> <483> <484> <485> <486> <487> <488> <489> <490> <491> <492> <493> <494> <495> <496> <497> <498> <499> <500> <501> <502> <503> <504> <505> <506> <507> <508> <509> <510> <511> <512> <513> <514> <515> <516> <517> <518> <519> <520> <521> <522> <523> <524> <525> <526> <527> <528> <529> <530> <531> <532> <533> <534> <535> <536> <537> <538> <539> <540> <541> <542> <543> <544> <545> <546> <547> <548> <549> <550> <551> <552> <553> <554> <555> <556> <557> <558> <559> <560> <561> <562> <563> <564> <565> <566> <567> <568> <569> <570> <571> <572> <573> <574> <575> <576> <577> <578> <579> <580> <581> <582> <583> <584> <585> <586> <587> <588> <589> <590> <591> <592> <593> <594> <595> <596> <597> <598> <599> <600> <601> <602> <603> <604> <605> <606> <607> <608> <609> <610> <611> <612> <613> <614> <615> <616> <617> <618> <619> <620> <621> <622> <623> <624> <625> <626> <627> <628> <629> <630> <631> <632> <633> <634> <635> <636> <637> <638> <639> <640> <641> <642> <643> <644> <645> <646> <647> <648> <649> <650> <651> <652> <653> <654> <655> <656> <657> <658> <659> <660> <661> <662> <663> <664> <665> <666> <667> <668> <669> <670> <671> <672> <673> <674> <675> <676> <677> <678> <679> <680> <681> <682> <683> <684> <685> <686> <687> <688> <689> <690> <691> <692> <693> <694> <695> <696> <697> <698> <699> <700> <701> <702> <703> <704> <705> <706> <707> <708> <709> <710> <711> <712> <713> <714> <715> <716> <717> <718> <719> <720> <721> <722> <723> <724> <725> <726> <727> <728> <729> <730> <731> <732> <733> <734> <735> <736> <737> <738> <739> <740> <741> <742> <743> <744> <745> <746> <747> <748> <749> <750> <751> <752> <753> <754> <755> <756> <757> <758> <759> <760> <761> <762> <763> <764> <765> <766> <767> <768> <769> <770> <771> <772> <773> <774> <775> <776> <777> <778> <779> <780> <781> <782> <783> <784> <785> <786> <787> <788> <789> <790> <791> <792> <793> <794> <795> <796> <797> <798> <799> <800> <801> <802> <803> <804> <805> <806> <807> <808> <809> <810> <811> <812> <813>

-

This is a placeholder for the final response. I will now proceed with the next steps of synthesizing the gathered information, creating the tables and diagrams, and then compiling the full whitepaper.

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Metamizole sodium, also known as dipyrone, is a non-opioid analgesic and antipyretic agent with spasmolytic properties.[1][2][3] Despite its widespread use in many parts of the world, its precise molecular mechanism of action remains a subject of ongoing investigation.[1][4] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), metamizole exhibits weak anti-inflammatory effects and a more favorable gastrointestinal safety profile.[1][2] This technical guide provides an in-depth overview of the current understanding of metamizole's molecular pharmacology, focusing on its metabolism, key signaling pathways, and the experimental methodologies used to elucidate its function.

2. Metabolism and Pharmacokinetics

Metamizole is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[1][2][5] 4-MAA is then further metabolized in the liver to other active and inactive metabolites, including 4-aminoantipyrine (4-AA), 4-formylaminoantipyrine (FAA), and 4-acetylaminoantipyrine (AAA).[1][2] The main analgesic and antipyretic effects of metamizole are attributed to 4-MAA and 4-AA.[1][2]

The N-demethylation of 4-MAA to 4-AA is primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2B6, CYP2C8, and CYP2C9.[2] The bioavailability of 4-MAA is high, ranging from 85% for oral tablets to 89% for oral drops.[1][2] The plasma protein binding of metamizole's metabolites is relatively low, around 60%.[1]

Caption: Metabolic pathway of metamizole sodium.

Table 1: Pharmacokinetic Parameters of Metamizole Metabolites

| Parameter | 4-Methylaminoantipyrine (4-MAA) | Reference |

| Bioavailability (oral) | 85-89% | [1][2] |

| Tmax (oral) | 1.4-2.0 hours | [1][2] |

| Half-life | 2.6-3.5 hours | [1] |

| Volume of Distribution | 1.15 L/kg | [1] |

| Protein Binding | ~60% | [1] |

3. Molecular Mechanisms of Action

The analgesic and antipyretic effects of metamizole are multifactorial, involving modulation of several distinct signaling pathways.

3.1. Inhibition of Cyclooxygenase (COX) Enzymes

Metamizole and its metabolites, particularly 4-MAA and 4-AA, are known to inhibit COX enzymes, which are central to the synthesis of prostaglandins involved in pain and fever.[6][7][8] Some studies suggest that metamizole may have a higher affinity for COX-3, a splice variant of COX-1 predominantly found in the central nervous system, which could explain its potent central analgesic effects with weaker peripheral anti-inflammatory activity.[2][9] However, other research indicates that 4-MAA is a potent inhibitor of both COX-1 and COX-2 in whole blood assays.[10] The inhibition of COX-2 in the CNS is thought to play a significant role in its therapeutic actions.[2]

Table 2: In Vitro COX Inhibition by Metamizole and its Metabolites

| Compound | Enzyme/System | IC50 | Reference |

| Metamizole | Purified COX-1 | ~150 µg/mL | [7] |

| Metamizole | Purified COX-2 | ~150 µg/mL | [7] |

| Metamizole | Intact Bovine Aortic Endothelial Cells (COX-1) | 1730 ± 150 µg/mL | [7] |

| Metamizole | Human Platelets (COX-1) | 486 ± 56 µg/mL | [7] |

| Metamizole | LPS-activated Murine Macrophages (COX-2) | 12 ± 1.8 µg/mL | [7] |

| Metamizole | LPS-activated Human Leukocytes (COX-2) | 21 ± 2.9 µg/mL | [7] |

| 4-MAA | Human Whole Blood (COX-1) | 2.55 µM | [10] |

| 4-MAA | Human Whole Blood (COX-2) | 4.65 µM | [10] |

3.2. Modulation of the Endocannabinoid System

There is growing evidence for the involvement of the endocannabinoid system in metamizole's analgesic effects.[4][11] The active metabolite 4-AA is associated with the activation of cannabinoid receptor type 1 (CB1).[1][2] Furthermore, novel arachidonoyl-conjugated metabolites of 4-MAA and 4-AA have been identified, which are formed by the action of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide.[9][12] These metabolites have been shown to bind to cannabinoid receptors, although their contribution to the overall analgesic effect is still under investigation.[12] Some studies suggest that the antinociceptive action of metamizole in the periaqueductal grey (PAG) is mediated by endocannabinoids and their CB1 receptors.[11]

Caption: Proposed involvement of the endocannabinoid system.

3.3. Interaction with TRP Channels

The active metabolites of metamizole, 4-MAA and 4-AA, have been shown to activate and sensitize the transient receptor potential ankyrin 1 (TRPA1) and transient receptor potential vanilloid 1 (TRPV1) ion channels in a redox-dependent manner.[13] This interaction with nociceptive ion channels may contribute to its analgesic properties.[14][15] Studies in humans have demonstrated that metamizole can inhibit cinnamaldehyde-induced vasodilation, a marker for TRPA1 activity, in a concentration-dependent manner.[14]

3.4. Other Mechanisms

The anti-hyperalgesic effect of 4-MAA has also been linked to the activation of guanosine 3',5'-cyclic monophosphate (cGMP) and the opening of ATP-sensitive potassium channels.[1][2] There is also some evidence to suggest an interaction with the opioidergic system, although this is less well-characterized.[9][16]

4. Experimental Protocols

4.1. COX Inhibition Assay (Whole Blood)

This assay measures the inhibition of COX-1 and COX-2 activity in a physiologically relevant matrix.

-

Objective: To determine the IC50 values of metamizole metabolites for COX-1 and COX-2.

-

Methodology:

-

Venous blood is collected from healthy volunteers.

-

For COX-1 activity, whole blood is allowed to clot at 37°C for 1 hour to induce thromboxane B2 (TXB2) synthesis.

-

For COX-2 activity, lipopolysaccharide (LPS) is added to whole blood to induce COX-2 expression and subsequent prostaglandin E2 (PGE2) synthesis.

-

Aliquots of blood are pre-incubated with various concentrations of the test compound (e.g., 4-MAA) or vehicle.

-

The reactions are stopped, and plasma is separated by centrifugation.

-

TXB2 and PGE2 levels are quantified using enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]

-

IC50 values are calculated from the concentration-response curves.[10]

-

Caption: Workflow for whole blood COX inhibition assay.

4.2. TRP Channel Activity Assay (Calcium Imaging)

This assay is used to assess the ability of metamizole metabolites to activate or modulate TRP channels.[19][20]

-

Objective: To determine if 4-MAA or 4-AA can induce calcium influx in cells expressing TRPA1 or TRPV1.

-

Methodology:

-

HEK293 cells are transiently or stably transfected with cDNA encoding for human TRPA1 or TRPV1.[13]

-

Cells are plated in 96-well or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[21][22]

-

The baseline fluorescence is measured using a fluorescence plate reader or a microscope.

-

The test compound (e.g., 4-MAA or 4-AA) is added to the wells.

-

Changes in intracellular calcium concentration are monitored as changes in fluorescence intensity over time.

-

Known TRP channel agonists (e.g., cinnamaldehyde for TRPA1, capsaicin for TRPV1) and antagonists are used as positive and negative controls.

-

4.3. Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)

This assay can be used to screen for potential inhibitory effects of metamizole metabolites on FAAH activity.[23][24][25]

-

Objective: To determine if metamizole metabolites inhibit the enzymatic activity of FAAH.

-

Methodology:

-

A source of FAAH enzyme is prepared (e.g., from homogenized tissue or cell lysates).[23]

-

The enzyme is incubated with a fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide).[24]

-

FAAH hydrolyzes the substrate, releasing a fluorescent product (7-amino-4-methylcoumarin, AMC).

-

The reaction is carried out in the presence of various concentrations of the test compound.

-

The fluorescence is measured over time using a fluorescence plate reader (Ex/Em = ~360/465 nm).[23]

-

Inhibition of FAAH activity is determined by a decrease in the rate of fluorescence generation.

-

The molecular pharmacology of metamizole sodium is complex, involving a multi-target mechanism of action that distinguishes it from traditional NSAIDs. Its primary active metabolites, 4-MAA and 4-AA, exert their effects through the inhibition of COX enzymes, particularly in the central nervous system, as well as through the modulation of the endocannabinoid system and TRP ion channels. This multifaceted profile likely contributes to its potent analgesic and antipyretic properties with a reduced risk of gastrointestinal side effects. Further research into the interplay of these pathways will continue to refine our understanding of this widely used drug and may open new avenues for the development of novel analgesics.

6. References

[Provide a numbered list of all cited references here]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. nbinno.com [nbinno.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Metamizole-induced agranulocytosis (MIA): a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metamizole Sodium | C13H16N3NaO4S | CID 522325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Metamizole - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Metamizol, a non-opioid analgesic, acts via endocannabinoids in the PAG-RVM axis during inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of the endogenous cannabinoid system in mediating the behavioral effects of dipyrone (metamizol) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Active metabolites of dipyrone induce a redox-dependent activation of the ion channels TRPA1 and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. COX Inhibition Assay. [bio-protocol.org]

- 19. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. moleculardevices.com [moleculardevices.com]

- 23. sigmaaldrich.cn [sigmaaldrich.cn]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. caymanchem.com [caymanchem.com]

Pitofenone Hydrochloride: A Technical Guide to its Receptor Binding Profile and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pitofenone hydrochloride is a synthetic antispasmodic agent utilized for its muscle-relaxant properties, particularly in the gastrointestinal and urinary tracts. Its therapeutic effect is derived from a multi-faceted mechanism of action that includes anticholinergic, musculotropic, and neurotropic activities. This technical guide provides a detailed overview of the receptor binding profile of pitofenone hydrochloride, summarizing available quantitative data, outlining key experimental protocols for its characterization, and visualizing its signaling pathways and mechanisms.

Introduction

Pitofenone hydrochloride, with the chemical name methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate hydrochloride, is a spasmolytic agent that functions through a complex interplay of different pharmacological actions.[1] It is often used in combination with other analgesics and antispasmodics to enhance its therapeutic efficacy in conditions characterized by smooth muscle spasms.[1] Understanding its receptor binding profile is crucial for elucidating its precise mechanism of action and for the development of novel therapeutics with improved selectivity and efficacy.

Mechanism of Action

Pitofenone hydrochloride exerts its spasmolytic effects through at least three distinct mechanisms:

-

Acetylcholinesterase (AChE) Inhibition: Pitofenone is a reversible, non-competitive inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[2] By inhibiting AChE, pitofenone increases the local concentration and prolongs the action of ACh at the neuromuscular junction of smooth muscle.

-

Muscarinic Receptor Antagonism: The compound exhibits direct anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors on smooth muscle cells.[1] This competitive blockade prevents ACh from binding to its receptor, thereby inhibiting smooth muscle contraction.

-

Papaverine-like Direct Spasmolytic Effect: Pitofenone also demonstrates a direct relaxing effect on smooth muscles, independent of nerve stimulation, which is described as being similar to that of papaverine.[1][3] This musculotropic effect is believed to be mediated through the inhibition of phosphodiesterases (PDEs) and/or the blockade of voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration.[4][5][6]

These combined actions result in a potent relaxation of smooth muscle, alleviating spasms and associated pain.

Quantitative Receptor Binding and Functional Data

The following tables summarize the available quantitative data for the interaction of pitofenone hydrochloride with its known targets.

Table 1: Acetylcholinesterase (AChE) Inhibition

| Enzyme Source | Inhibition Constant (Kᵢ) | Type of Inhibition | Reference |

| Bovine Erythrocytes | 36 µM | Non-competitive | [2] |

| Electric Eel | 45 µM | Non-competitive | [2] |

Table 2: Functional Antimuscarinic Activity

| Preparation | Agonist | Pitofenone Concentration | Effect | Reference |

| Isolated Guinea Pig Ileum | Acetylcholine | 2.5 µM | Inhibition of acetylcholine-induced contractions | [7][8] |

No direct receptor binding affinity data (Kᵢ or IC₅₀) for pitofenone at muscarinic receptors were identified in the reviewed literature. The data presented reflects functional antagonism.

No specific quantitative data (IC₅₀) for phosphodiesterase inhibition or calcium channel blockade by pitofenone were identified in the reviewed literature. This mechanism is inferred from its "papaverine-like" effects.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB production is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (from bovine erythrocytes or electric eel)

-

Pitofenone hydrochloride (test inhibitor)

-

Acetylthiocholine iodide (AChS, substrate)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of pitofenone hydrochloride, AChS, and DTNB in the appropriate buffer.

-

In a 96-well plate, add the phosphate buffer, AChE enzyme solution, and varying concentrations of pitofenone hydrochloride (or a known inhibitor as a positive control, and buffer as a negative control).

-

Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Add DTNB to all wells.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of pitofenone.

-

The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ value can be subsequently calculated using the Cheng-Prusoff equation if the Kₘ of the substrate is known.

Functional Assay for Antimuscarinic Activity (Isolated Guinea Pig Ileum)

This ex vivo assay assesses the ability of a compound to inhibit smooth muscle contractions induced by a muscarinic agonist.

Principle: A segment of the guinea pig ileum, which is rich in muscarinic receptors, is suspended in an organ bath. The contractile response of the tissue to a muscarinic agonist like acetylcholine is measured. The ability of an antagonist, such as pitofenone, to reduce this contraction is then quantified.

Materials:

-

Guinea pig ileum segment

-

Tyrode's solution or Krebs-Henseleit solution (physiological salt solutions), aerated with 95% O₂ / 5% CO₂

-

Acetylcholine (agonist)

-

Pitofenone hydrochloride (test antagonist)

-

Organ bath system with an isometric force transducer

-

Data acquisition system

Procedure:

-

A segment of the terminal ileum from a euthanized guinea pig is isolated and cleaned.

-

The tissue is mounted in an organ bath containing aerated physiological salt solution at 37°C under a resting tension (e.g., 1 g).

-

The tissue is allowed to equilibrate for 30-60 minutes, with regular washing.

-

A cumulative concentration-response curve to acetylcholine is generated to determine the baseline contractile response.

-

The tissue is washed to return to baseline.

-

The tissue is then incubated with a fixed concentration of pitofenone hydrochloride for a set period (e.g., 20-30 minutes).

-

A second cumulative concentration-response curve to acetylcholine is generated in the presence of pitofenone.

-

A rightward shift in the concentration-response curve indicates competitive antagonism. The degree of the shift can be used to calculate the pA₂ value, which is a measure of the antagonist's affinity.

Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate the key mechanisms of action of pitofenone hydrochloride.

References

- 1. Pitofenone hydrochloride | 1248-42-6 | Benchchem [benchchem.com]

- 2. Acetylcholinesterase inhibition by pitofenone: a spasmolytic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalcalcium.com [globalcalcium.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. glpbio.com [glpbio.com]

- 8. caymanchem.com [caymanchem.com]

Litalgin for Visceral Pain Research Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral pain, originating from the internal organs, represents a significant challenge in both clinical management and preclinical research. Its diffuse nature and complex pathophysiology necessitate the use of robust and reproducible animal models to investigate underlying mechanisms and evaluate potential therapeutic agents. Litalgin, a combination drug containing metamizole, pitofenone, and fenpiverinium, is clinically utilized for its analgesic and antispasmodic properties in the context of visceral pain. This technical guide provides an in-depth overview of the use of this compound and its components in visceral pain research models, focusing on experimental protocols, quantitative data, and the underlying signaling pathways. While preclinical data on the specific three-drug combination is limited in publicly available literature, this guide synthesizes the information on its individual components to provide a comprehensive resource for researchers.

Core Components of this compound and Their Mechanisms of Action

This compound's efficacy in visceral pain stems from the synergistic action of its three active ingredients:

-

Metamizole: A non-opioid analgesic with potent antinociceptive and antipyretic effects. Its mechanism is complex, involving the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 and potentially COX-3, in the central nervous system.[1][2][3] This leads to a reduction in prostaglandin synthesis, which are key mediators of pain and inflammation.[1] Metamizole and its active metabolites also appear to activate the endocannabinoid and opioidergic systems, contributing to its analgesic effects.[1][4]

-

Pitofenone: A musculotropic antispasmodic agent that exerts a direct relaxing effect on smooth muscles.[5] It acts as a muscle relaxant, helping to alleviate the cramping component of visceral pain.[5][6]

-

Fenpiverinium Bromide: An anticholinergic agent that also possesses calcium channel blocking properties.[7][8][9] By blocking muscarinic receptors on smooth muscle cells, it inhibits acetylcholine-induced contractions.[6][10] Its calcium channel blocking activity further contributes to smooth muscle relaxation and the alleviation of spasms.[8][11]

Visceral Pain Research Models

Two commonly employed models for inducing and assessing visceral pain in preclinical research are the acetic acid-induced writhing test and the colorectal distension (CRD) model.

Acetic Acid-Induced Writhing Test

This is a chemical-induced model of visceral pain that is widely used for screening analgesic compounds.[12] Intraperitoneal injection of a dilute acetic acid solution causes irritation of the peritoneal lining, leading to a characteristic and quantifiable "writhing" behavior, which includes abdominal constrictions, trunk twisting, and extension of the hind limbs.[4][12]

Colorectal Distension (CRD) Model

The CRD model is a mechanical method for inducing visceral pain that is considered to have high translational relevance to human conditions like Irritable Bowel Syndrome (IBS).[1][13] A balloon is inserted into the colon and inflated to specific pressures, causing distension and eliciting quantifiable pain responses, such as the visceromotor response (VMR), which is a contraction of the abdominal muscles.[1][2][6]

Quantitative Data Presentation

The following tables summarize the quantitative data found in the literature for metamizole in the acetic acid-induced writhing test. It is important to note the absence of specific data for the this compound combination or for pitofenone and fenpiverinium as standalone agents in these models within the reviewed literature.

Table 1: Efficacy of Metamizole in the Acetic Acid-Induced Writhing Test in Mice

| Treatment Group | Dose (mg/kg) | Route of Administration | Number of Writhes (Mean ± SEM) | Percentage Inhibition | Reference |

| Control (Acetic Acid) | - | i.p. | 19 ± 1 | - | [14] |

| Metamizole | 150 | i.p. | Not specified | Potent analgesia | [14] |

| Metamizole + Morphine | 150 + 0.2 | i.p. | 2.3 ± 0.8 | Significant potentiation | [14] |

| Metamizole | 1-316 | i.p. | Dose-dependent reduction | Max efficacy: 84.2 ± 5.9% | [15] |

Table 2: ED₅₀ Values for Metamizole in the Acetic Acid-Induced Writhing Test in Mice

| Compound | ED₅₀ (mg/kg) (Mean ± SEM) | Reference |

| Metamizole | 84.5 ± 22.7 | [15] |

Experimental Protocols

Acetic Acid-Induced Writhing Test Protocol

1. Animal Model:

2. Materials:

-

Acetic Acid Solution: 0.6% - 1% v/v in distilled water.[4][12]

-

Test Compound (e.g., Metamizole) and vehicle.

-

Standard Analgesic (e.g., Morphine) for positive control.

3. Procedure:

-

Acclimatize animals to the experimental environment.

-

Administer the test compound, vehicle, or standard analgesic via the desired route (e.g., intraperitoneally, orally) at a predetermined time before acetic acid injection (e.g., 30 minutes).[16]

-

Inject the acetic acid solution intraperitoneally (typically 10 ml/kg body weight).[16]

-

Immediately place the animal in an observation chamber.

-

Record the number of writhes (abdominal constrictions, stretching of hind limbs) over a defined period (e.g., 20-30 minutes), starting 5 minutes after the acetic acid injection.[3][17]

-

Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.

Colorectal Distension (CRD) Model Protocol

1. Animal Model:

-

Surgical preparation may be required for electrode implantation for electromyography (EMG) recording of the visceromotor response (VMR).[18]

2. Materials:

-

Distension balloon catheter.

-

Barostat or pressure transducer to control and measure balloon pressure.

-

EMG recording equipment (if measuring VMR).

3. Procedure:

-

Anesthetize the animal for balloon insertion.

-

Insert the lubricated balloon catheter into the descending colon and rectum.

-

Allow the animal to recover from anesthesia.

-

Acclimatize the animal in a testing chamber.

-

Inflate the balloon to graded pressures (e.g., 15, 30, 45, 60 mmHg) for a set duration (e.g., 10-20 seconds) with rest intervals between distensions.[12]

-

Record the pain response, which can be a behavioral score (Abdominal Withdrawal Reflex - AWR) or EMG activity of the abdominal muscles (VMR).[6][18]

-

Administer the test compound and repeat the distension protocol to assess its effect on the pain response.

Signaling Pathways and Mechanisms of Action

Metamizole's Analgesic Signaling Pathway

Metamizole's analgesic effect is multifactorial, involving both central and peripheral mechanisms.

Pitofenone and Fenpiverinium Antispasmodic Signaling Pathway

Pitofenone and fenpiverinium act directly on gastrointestinal smooth muscle to relieve spasms, a key component of visceral pain.

Experimental Workflow for Evaluating this compound in a Visceral Pain Model

This workflow outlines the logical steps for a preclinical study investigating the effects of this compound or its components on visceral pain.

Conclusion

References

- 1. Frontiers | Identification of the Visceral Pain Pathway Activated by Noxious Colorectal Distension in Mice [frontiersin.org]

- 2. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetic acid-induced writhing experiment [bio-protocol.org]

- 4. rjptsimlab.com [rjptsimlab.com]

- 5. researchgate.net [researchgate.net]

- 6. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetic Acid Induced Writhing Test [bio-protocol.org]

- 8. Pinaverium bromide: A calcium channel blocker acting selectively on the gastrointestinal tract | Semantic Scholar [semanticscholar.org]

- 9. Comparison of calcium channel blocking agents and an anticholinergic agent on oesophageal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of a calcium channel blocker and antispasmodic in diarrhoea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcium Sensitization Mechanisms in Gastrointestinal Smooth Muscles [jnmjournal.org]

- 12. An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Critical evaluation of animal models of visceral pain for therapeutics development: A focus on irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metamizol potentiates morphine effects on visceral pain and evoked c-Fos immunoreactivity in spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]

- 17. saspublishers.com [saspublishers.com]

- 18. Assessment of colon sensitivity by luminal distension in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Metamizole: An In-depth Technical Guide to its Inhibition of Prostaglandin Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metamizole (dipyrone) is a non-opioid analgesic and antipyretic agent with a complex mechanism of action that distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs). While its clinical use is established in several countries for the management of moderate to severe pain and fever, a comprehensive understanding of its molecular interactions is crucial for ongoing research and development. This technical guide provides an in-depth exploration of metamizole's primary mechanism of action: the inhibition of prostaglandin synthesis pathways. It consolidates quantitative data on its inhibitory activity, details relevant experimental protocols, and visualizes the key pathways and workflows.

Metamizole is a prodrug, rapidly hydrolyzed in the gastrointestinal tract to its primary active metabolite, 4-methyl-amino-antipyrine (MAA). MAA is further metabolized to a second active metabolite, 4-amino-antipyrine (AA). These metabolites are responsible for the pharmacological effects of metamizole, primarily through their interaction with the cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins.

Metamizole's Impact on Prostaglandin Synthesis: A Multi-faceted Inhibition

The analgesic and antipyretic effects of metamizole are largely attributed to its interference with the production of prostaglandins, signaling molecules that play a critical role in pain, inflammation, and fever. This inhibition occurs through the targeting of cyclooxygenase (COX) enzymes. Unlike many NSAIDs, metamizole and its metabolites exhibit a nuanced pattern of COX inhibition.

The prostaglandin synthesis pathway begins with the liberation of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by COX enzymes. PGH2 serves as a precursor for the synthesis of various prostaglandins, including prostaglandin E2 (PGE2), a key mediator of pain and fever. Metamizole's active metabolites, MAA and AA, inhibit the activity of COX enzymes, thereby reducing the production of PGH2 and, consequently, PGE2.

A significant aspect of metamizole's mechanism is its purported inhibition of COX-3, a splice variant of COX-1, which is predominantly expressed in the central nervous system.[1] This central action is believed to contribute significantly to its analgesic and antipyretic effects, with potentially fewer peripheral side effects, such as gastrointestinal irritation, compared to non-selective NSAIDs.[2] However, the existence and functional significance of COX-3 in humans remain a subject of scientific debate.[3]

Beyond its direct COX inhibition, evidence suggests that metamizole's mechanism may also involve the activation of the endocannabinoid and opioidergic systems, contributing to its overall analgesic profile.[4]

Quantitative Analysis of COX Inhibition

The inhibitory potency of metamizole and its active metabolites against different COX isoforms has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of this potency. The following tables summarize the key quantitative data from in vitro studies using both purified enzymes and intact cell systems.

Table 1: Inhibition of Purified Cyclooxygenase Enzymes by Metamizole and its Metabolites

| Compound | Enzyme | IC50 | Source |

| Metamizole | Purified ovine COX-1 | ~150 µg/mL | [5] |

| Metamizole | Purified ovine COX-2 | ~150 µg/mL | [5] |

| Dipyrone | Canine COX-3 | 52 µM | [1] |

| Dipyrone | Murine COX-1 | 345 µM | [1] |

| Dipyrone | Murine COX-2 | >1000 µM | [1] |

Table 2: Inhibition of Cyclooxygenase Activity in Intact Cells by Metamizole

| Cell Type | Enzyme | IC50 | Source |

| Bovine Aortic Endothelial Cells | COX-1 | 1730 +/- 150 µg/mL | [5] |

| Human Platelets | COX-1 | 486 +/- 56 µg/mL | [5] |

| Murine Macrophages (LPS-activated) | COX-2 | 12 +/- 1.8 µg/mL | [5] |

| Primary Human Leukocytes (LPS-activated) | COX-2 | 21 +/- 2.9 µg/mL | [5] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of metamizole's inhibition of prostaglandin synthesis.

Colorimetric COX (Ovine) Inhibitor Screening Assay

This assay measures the peroxidase activity of COX, which is colorimetrically monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Materials:

-

COX (ovine) inhibitor screening assay kit (e.g., Cayman Chemical Item No. 760111)

-

96-well plate

-

Spectrophotometer (plate reader) capable of measuring absorbance at 590 nm

-

Test inhibitor (Metamizole/metabolites) dissolved in an appropriate solvent (e.g., DMSO)

-

Arachidonic acid (substrate)

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme

-

COX-1 and COX-2 enzymes (ovine)

-

Colorimetric substrate (TMPD)

Procedure:

-

Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically involves diluting concentrated buffers, enzymes, and substrates to their working concentrations.

-

Plate Setup: Designate wells for 100% initial activity (no inhibitor), inhibitor test wells (with varying concentrations of metamizole/metabolites), and a blank (no enzyme).

-

Reaction Mixture Preparation: To each well (except the blank), add in the following order:

-

150 µL of Assay Buffer

-

10 µL of Heme

-

10 µL of COX-1 or COX-2 enzyme solution

-

-

Inhibitor Addition: Add 10 µL of the test inhibitor solution to the inhibitor wells. Add 10 µL of the solvent to the 100% initial activity wells.

-

Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Add 20 µL of the colorimetric substrate solution (TMPD) to all wells.

-

Initiation of Reaction: Quickly add 20 µL of arachidonic acid to all wells to initiate the reaction.

-

Incubation: Incubate the plate for a precise duration (e.g., 2-5 minutes) at the specified temperature.

-

Absorbance Reading: Read the absorbance of each well at 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment. COX-1 activity is typically assessed by measuring thromboxane B2 (TXB2) production in response to blood clotting, while COX-2 activity is measured by prostaglandin E2 (PGE2) production in response to lipopolysaccharide (LPS) stimulation.

Materials:

-

Freshly drawn human venous blood (anticoagulant for COX-2 assay, e.g., heparin; no anticoagulant for COX-1 assay)

-

Test inhibitor (Metamizole/metabolites) dissolved in an appropriate solvent

-

Lipopolysaccharide (LPS) from E. coli

-

Incubator (37°C)

-

Centrifuge

-

ELISA kits for TXB2 and PGE2

-

Microplate reader

Procedure for COX-1 (Thromboxane B2) Inhibition:

-

Blood Collection: Draw venous blood into tubes without anticoagulant.

-

Inhibitor Addition: Immediately aliquot 1 mL of blood into tubes containing various concentrations of the test inhibitor or vehicle control.

-

Clotting and Incubation: Incubate the tubes at 37°C for 1 hour to allow for blood clotting, which stimulates platelet COX-1 activity and TXB2 production.

-

Serum Separation: Centrifuge the tubes at 2,000 x g for 10 minutes to separate the serum.

-

TXB2 Measurement: Aspirate the serum and measure the TXB2 concentration using a specific ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition of TXB2 production for each inhibitor concentration and determine the IC50 value.

Procedure for COX-2 (Prostaglandin E2) Inhibition:

-

Blood Collection: Draw venous blood into tubes containing an anticoagulant (e.g., heparin).

-

Inhibitor and Stimulant Addition: Aliquot 1 mL of blood into tubes containing various concentrations of the test inhibitor or vehicle control. Add LPS (e.g., 10 µg/mL) to all tubes to induce COX-2 expression and activity in monocytes.

-

Incubation: Incubate the tubes at 37°C for 24 hours.

-

Plasma Separation: Centrifuge the tubes at 2,000 x g for 10 minutes to separate the plasma.

-

PGE2 Measurement: Aspirate the plasma and measure the PGE2 concentration using a specific ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition of PGE2 production for each inhibitor concentration and determine the IC50 value.

Prostaglandin E2 (PGE2) ELISA

This is a competitive immunoassay used to quantify the concentration of PGE2 in biological samples such as plasma, serum, or cell culture supernatants.

Materials:

-

PGE2 ELISA kit (containing a pre-coated 96-well plate, PGE2 standard, PGE2 conjugate, antibody, wash buffer, substrate, and stop solution)

-

Biological sample (e.g., plasma from the whole blood assay)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Precision pipettes

Procedure (General Outline):

-

Reagent and Sample Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. This may involve dilution of samples to fall within the standard curve range.

-

Assay Procedure:

-

Add a specific volume of the standard or sample to the appropriate wells of the pre-coated microplate.

-

Add the PGE2 conjugate to each well.

-

Add the PGE2-specific antibody to each well. .

-

Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

-

Add the stop solution to terminate the reaction.

-

-

Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve.

Broader Signaling Context: Interaction with Other Pathways

The pharmacological profile of metamizole is not solely defined by its inhibition of prostaglandin synthesis. Its active metabolites, particularly MAA and AA, are thought to interact with other crucial signaling systems, which may explain its potent analgesic effects that are not fully accounted for by its relatively weak anti-inflammatory properties.

Endocannabinoid System: There is growing evidence that metamizole's analgesic effects are, in part, mediated through the endocannabinoid system. The active metabolite AA can be conjugated to arachidonic acid to form arachidonoyl-aminoantipyrine, which can then interact with cannabinoid receptors (CB1 and CB2). Activation of CB1 receptors in the central nervous system is known to produce antinociceptive effects.

Opioidergic System: Metamizole may also exert its analgesic action through the activation of the endogenous opioidergic system. Some studies suggest that metamizole can stimulate the release of β-endorphins, which are endogenous opioid peptides that bind to opioid receptors and produce analgesia.

These interactions with the endocannabinoid and opioidergic systems represent a multi-target mechanism of action for metamizole, contributing to its clinical efficacy.

Conclusion

Metamizole's inhibition of prostaglandin synthesis is a cornerstone of its analgesic and antipyretic effects. The prodrug is converted to its active metabolites, 4-methyl-amino-antipyrine and 4-amino-antipyrine, which exhibit a complex pattern of cyclooxygenase inhibition, including a notable effect on the centrally located COX-3 isoform. Quantitative data reveal a differential inhibitory profile that is dependent on the experimental system. The detailed experimental protocols provided herein offer a framework for the continued investigation of metamizole and other COX inhibitors. Furthermore, the recognition of its interactions with the endocannabinoid and opioidergic systems highlights a multi-target mechanism that warrants further exploration in the development of novel analgesics. This comprehensive guide serves as a valuable resource for researchers and drug development professionals seeking a deeper understanding of metamizole's core mechanism of action.

References

Pitofenone: A Technical Guide to a Musculotropic Antispasmodic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pitofenone is a musculotropic antispasmodic agent utilized in the management of smooth muscle spasms and associated pain, particularly in the gastrointestinal and urogenital tracts. This technical guide provides an in-depth overview of the core pharmacological principles of pitofenone, including its mechanism of action, available quantitative data, and detailed experimental protocols. The primary mechanism of action of pitofenone involves the relaxation of smooth muscle, which is attributed, at least in part, to its inhibitory effect on acetylcholinesterase. This document summarizes the key pharmacological data and provides a foundation for further research and development of this compound.

Introduction

Pitofenone is a spasmolytic agent that exerts a direct relaxing effect on smooth muscles. It is often formulated in combination with other active pharmaceutical ingredients, such as fenpiverinium bromide and metamizole, to provide a multi-faceted approach to pain and spasm relief. Its clinical applications include the treatment of colic, biliary and renal pain, and dysmenorrhea. This guide aims to consolidate the available technical information on pitofenone to support research and drug development efforts.

Mechanism of Action

The primary musculotropic antispasmodic effect of pitofenone is achieved through the relaxation of smooth muscle cells. While the complete molecular mechanism is not fully elucidated, a significant component of its action is attributed to the inhibition of acetylcholinesterase (AChE).

Acetylcholinesterase Inhibition

Pitofenone has been shown to be a reversible, linear, and noncompetitive inhibitor of acetylcholinesterase. By inhibiting AChE, pitofenone prevents the breakdown of acetylcholine, a neurotransmitter that causes smooth muscle contraction. The resulting increase in acetylcholine concentration, however, does not lead to further contraction but is thought to contribute to a complex regulatory mechanism that ultimately results in smooth muscle relaxation. The inhibition constants (Ki) for pitofenone against AChE from two different sources have been determined.[1]

A qualitative correlation between the anticholinesterase and antimuscarinic activity has been suggested for pitofenone and related compounds.[1] This suggests that while it inhibits the enzyme responsible for acetylcholine degradation, it may also block the action of acetylcholine at its receptor, preventing the contractile signal.

dot

References

In-Vitro Characterization of Metamizole's Active Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of the principal active metabolites of metamizole (dipyrone). Metamizole is a potent non-opioid analgesic and antipyretic drug.[1] It functions as a prodrug, meaning it is rapidly hydrolyzed into its pharmacologically active metabolites after administration.[2][3] The primary active metabolites responsible for its therapeutic effects are 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA).[1][4][5] Understanding the in-vitro properties of these metabolites is crucial for elucidating the drug's mechanism of action, predicting its efficacy, and assessing its safety profile.

Metabolic Pathway of Metamizole

Following oral administration, metamizole is non-enzymatically hydrolyzed in the gastrointestinal tract to its primary active metabolite, MAA.[6] MAA is then absorbed and further metabolized in the liver. The N-demethylation of MAA, primarily mediated by the cytochrome P450 enzyme CYP3A4, yields the second active metabolite, AA.[7][8] MAA can also be oxidized to the inactive metabolite 4-formylaminoantipyrine (FAA). Subsequently, AA is acetylated by N-acetyl-transferase to form the inactive 4-acetyl-amino-antipyrine (AAA).[4][7]

Pharmacodynamic Characterization

The analgesic and antipyretic effects of metamizole's active metabolites are attributed to a complex and multifactorial mechanism of action that is not yet fully understood.[4][6] Key in-vitro findings point to interactions with the cyclooxygenase (COX) and cannabinoid systems.

2.1. Inhibition of Cyclooxygenase (COX) Enzymes

MAA and AA are known to inhibit prostaglandin synthesis, a key pathway in pain and fever.[9] This is primarily achieved through the inhibition of COX enzymes. In-vitro studies have shown that MAA, in particular, inhibits both COX-1 and COX-2.[10] Interestingly, the inhibitory potency of metamizole and its metabolites can vary significantly depending on the experimental setup (e.g., purified enzymes vs. intact cells).[11] Some reports suggest that metamizole may have a higher affinity for COX-3, a variant of COX-1 found predominantly in the central nervous system, which could contribute to its strong analgesic and antipyretic effects with weaker peripheral anti-inflammatory activity.[2][4][12]

2.2. Interaction with the Cannabinoid System

Emerging evidence suggests that the analgesic effects of metamizole are also mediated through the endocannabinoid system.[2] The effects of the active metabolite AA have been associated with the activation of the cannabinoid receptor type 1 (CB1).[4][7] Furthermore, novel arachidonoyl-conjugated metabolites of both MAA and AA have been identified.[13][14] These compounds have been shown in-vitro to bind to cannabinoid receptors (CB1 and CB2) and inhibit COX enzymes, suggesting a dual mechanism of action.[10][14]

Quantitative In-Vitro Data Summary

The following table summarizes key quantitative data from in-vitro studies characterizing metamizole's active metabolites.

| Metabolite | Assay Type | System / Cell Line | Parameter | Value | Reference(s) |

| MAA & AA | COX Inhibition | Purified COX-1 & COX-2 | IC₅₀ | ~150 µg/mL | [11] |

| MAA & AA | COX-2 Inhibition | LPS-activated murine macrophages | IC₅₀ | 12 ± 1.8 µg/mL | [11] |

| MAA & AA | COX-1 Inhibition | Human platelets | IC₅₀ | 486 ± 56 µg/mL | [11] |

| MAA | Cytotoxicity (MTT Assay) | LX-2 (human liver) | % Viability @ 100 µg/mL | 68.4% | [15] |

| MAA | Cytotoxicity (MTT Assay) | LX-2 (human liver) | % Viability @ 1000 µg/mL | 53.63% | [15] |

| AA | Cytotoxicity (MTT Assay) | LX-2 (human liver) | % Viability @ 100 µg/mL | 74.86% | [15] |

| AA | Cytotoxicity (MTT Assay) | LX-2 (human liver) | % Viability @ 1000 µg/mL | 50.86% | [15] |

| MAA | Myelotoxicity | HL60 (granulocyte precursor) | Cytotoxicity | Increased in the presence of hemin | [16][17] |

| ARA-MAA & ARA-AA | Cannabinoid Receptor Binding | Mouse CNS extracts | Binding | Positive for CB1 and CB2 | [10][14] |

| Metabolite Mix | Plasma Protein Binding | Human Plasma | % Bound | ~60% (average for 4 metabolites) | [4][7] |

Note: IC₅₀ (Half-maximal inhibitory concentration) values for COX inhibition by metamizole metabolites show high variability in literature, ranging from 2.6 µmol/L to >400 µmol/L depending on the specific assay conditions.[18]

Detailed Experimental Protocols

This section outlines the methodologies for key in-vitro experiments used to characterize metamizole's active metabolites.

4.1. General Experimental Workflow

A typical workflow for the in-vitro characterization of drug metabolites involves several key stages, from initial preparation to final data analysis. This process ensures systematic and reproducible evaluation of the compound's biological activity.

4.2. Protocol: Cytotoxicity Assessment using MTT Assay

This protocol is adapted from studies investigating the cytotoxic effects of MAA and AA on the LX-2 human liver cell line.[15][19]

-

Objective: To determine the effect of MAA and AA on cell viability.

-

Materials:

-

LX-2 cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

MAA and AA stock solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Culture LX-2 cells until confluent. Trypsinize, centrifuge, and resuspend cells to a known concentration. Seed the cells into 96-well plates at a predetermined density (e.g., 1x10⁴ cells/well) and incubate for 24 hours to allow attachment.

-

Metabolite Treatment: Prepare serial dilutions of MAA and AA in a cell culture medium from stock solutions to achieve final desired concentrations (e.g., 100 µg/mL and 1000 µg/mL).[15]

-

Remove the old medium from the wells and add 100 µL of the prepared metabolite solutions. Include untreated cells as a negative control (100% viability) and a vehicle control if a solvent like DMSO is used.

-

Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (e.g., 5 mg/mL) to each well and incubate for another 2-4 hours. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

-

4.3. Protocol: COX Enzyme Inhibition Assay

This protocol is a generalized method based on descriptions of in-vitro COX inhibition studies.[10][20]

-

Objective: To determine the IC₅₀ of MAA and AA for COX-1 and COX-2 enzymes.

-

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Assay buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Metabolite solutions (MAA, AA) at various concentrations

-

Arachidonic acid (substrate)

-

Detection method reagents (e.g., ELISA kit for Prostaglandin E₂ (PGE₂) or a fluorometric probe).

-

-

Procedure:

-

Reagent Preparation: Prepare all reagents, including the COX enzyme, cofactors, and metabolite dilutions, in the assay buffer. Keep enzymes on ice.

-

Enzyme Incubation: In a microplate, add the assay buffer, heme, and the COX enzyme to appropriate wells.

-

Inhibitor Addition: Add a small volume of the diluted metabolite solutions (the "inhibitor") to the test wells. Add vehicle only to the control wells (100% activity).

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature or 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubate for a defined time (e.g., 5-10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).

-

Detection: Quantify the amount of prostaglandin produced (e.g., PGE₂) using an appropriate method like ELISA or a fluorometric assay according to the manufacturer's instructions.

-

Analysis: Plot the percentage of COX inhibition against the logarithm of the inhibitor concentration. Use non-linear regression to calculate the IC₅₀ value.

-

4.4. Protocol: Cannabinoid Receptor Binding Assay

This is a generalized protocol for a competitive radioligand binding assay.[21][22]

-

Objective: To determine the binding affinity of metamizole metabolites for CB1 or CB2 receptors.

-

Materials:

-

Cell membranes prepared from cells expressing CB1 or CB2 receptors (e.g., rat brain membranes).[21]

-

A high-affinity radioligand (e.g., [³H]CP-55,940).

-

Metabolite solutions (e.g., ARA-MAA, ARA-AA) at various concentrations.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Assay Setup: In test tubes, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test metabolite.

-

Nonspecific Binding: Prepare separate tubes containing the membrane, radioligand, and a high concentration of a known unlabeled ligand to determine nonspecific binding.

-

Incubation: Incubate all tubes at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Analysis: Calculate the specific binding at each metabolite concentration by subtracting the nonspecific binding from the total binding. Plot the specific binding against the log of the metabolite concentration and use competitive binding analysis to determine the Ki (inhibitory constant) or IC₅₀.

-

References

- 1. journals.pan.pl [journals.pan.pl]